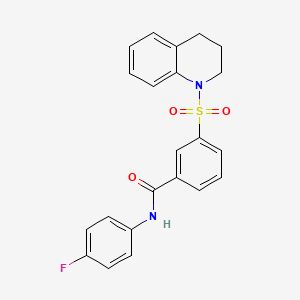![molecular formula C19H18N2O5S B3446732 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide
Descripción general
Descripción
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide, also known as FMSB, is a chemical compound that has been widely studied for its potential applications in scientific research. FMSB is a benzamide derivative that has a sulfonyl group and a furanyl group attached to the benzene ring. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide involves binding to the extracellular domain of ion channels, thereby blocking the flow of ions through the channel. This results in a decrease in the electrical activity of the cell, which can be measured using electrophysiological techniques.
Biochemical and Physiological Effects:
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of biochemical and physiological effects. In addition to its effects on ion channels, 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted manner. However, one limitation of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide is that it may not be effective in all types of cells or tissues, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. One area of interest is in the development of new ion channel inhibitors based on the structure of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. Another potential direction is in the study of the physiological effects of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in vivo, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide and its effects on different types of ion channels and enzymes.
Aplicaciones Científicas De Investigación
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of ion channels, which are proteins that are involved in the transport of ions across cell membranes. 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to selectively inhibit certain types of ion channels, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-17-10-9-14(19(22)21-15-6-3-2-4-7-15)12-18(17)27(23,24)20-13-16-8-5-11-26-16/h2-12,20H,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYHGZEAOIQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Furan-2-ylmethyl)-sulfamoyl]-4-methoxy-N-phenyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446660.png)
![N-[3-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3446674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B3446676.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)

![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylbenzenesulfonamide](/img/structure/B3446719.png)

![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3446740.png)

![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)